molecular formula C16H14N2O B2699792 1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole CAS No. 1049143-85-2

1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole

Cat. No. B2699792
CAS RN: 1049143-85-2
M. Wt: 250.301
InChI Key: LVIKMVNQSCDRHY-UHFFFAOYSA-N
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Description

1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole, also known as THCP, is a synthetic cannabinoid that has recently gained attention due to its high potency and potential therapeutic applications. THCP is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component in cannabis, but has a longer alkyl side chain and a larger aromatic ring system.

Scientific Research Applications

Catalyst Efficiency and Synthesis Methods

Phenylboronic acid, a non-toxic compound, has been used as a catalyst for the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans, showcasing operational simplicity, shorter reaction time, higher yields, and minimum environmental pollution (Sara Nemouchi et al., 2012).

Molecular and Supramolecular Structures

The molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, obtained by oxidative cyclization, have been reported. These structures are characterized by X-ray diffraction, highlighting the importance of C―H···A interactions and face-to-face π-stacking interactions in their supramolecular architecture (I. Padilla-Martínez et al., 2011).

Molecular Docking, ADME, and Biological Evaluation

A series of multi-heterocyclic anti-bacterial drugs based on 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles have been synthesized, showcasing their potential in medical applications through antibacterial studies. These compounds also exhibit promising ADME (Absorption, Distribution, Metabolism, and Excretion) properties, underlined by computational studies including density functional theory (DFT) and molecular docking (J. Dhevaraj et al., 2019).

properties

IUPAC Name

1-phenyl-4,9b-dihydro-3aH-chromeno[4,3-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)18-16-12(10-17-18)11-19-15-9-5-4-8-14(15)16/h1-10,12,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIKMVNQSCDRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=NN(C2C3=CC=CC=C3O1)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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